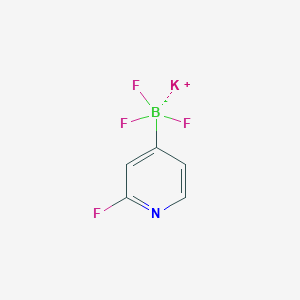

Potassium (2-fluoropyridin-4-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-fluoropyridin-4-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIGGHLOWPDGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NC=C1)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-fluoropyridin-4-yl)trifluoroborate typically involves the reaction of 2-fluoropyridine with boron trifluoride etherate, followed by treatment with potassium fluoride. This method is efficient and yields a stable product that can be easily isolated . Another method involves the use of potassium bifluoride as a fluorinating agent for organoboronic acids .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry to enhance scalability and efficiency. This method allows for the large-scale preparation of these compounds with high purity and yield .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings to form biaryl or heteroaryl structures. The fluorine substituent at the 2-position enhances electron-withdrawing effects, improving oxidative addition efficiency with aryl/heteroaryl halides.

Key Conditions

-

Base: Cs₂CO₃ or K₂CO₃

-

Solvent: Toluene/water or THF/water mixtures

-

Temperature: 80–100°C

Example Reaction

Reaction with 4-bromoanisole yields 4-methoxy-2-fluorobiphenyl-4'-ylboronic acid (85% yield) .

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoanisole | PdCl₂(dppf), Cs₂CO₃ | 85 | |

| 2-Chloropyridine | Pd(OAc)₂/XPhos, K₂CO₃ | 78 | |

| 3-Iodoquinoline | PdCl₂(SPhos), Cs₂CO₃ | 91 |

Mechanistically, the trifluoroborate undergoes hydrolysis to the boronic acid in situ, which then transmetalates with palladium intermediates .

Hydrolysis to Boronic Acids

The hydrolysis kinetics of potassium trifluoroborates are critical for their application in slow-release Suzuki couplings. The 2-fluoropyridyl group falls under "Class II" trifluoroborates, requiring acid catalysis for efficient hydrolysis under basic conditions .

Hydrolysis Profile

-

Conditions: THF/H₂O, Cs₂CO₃, 55°C

-

Rate: Moderate (t₁/₂ = 4–6 hours) due to electron-withdrawing fluorine

-

Mechanism: Acid-catalyzed pathway dominates, minimizing boronic acid accumulation and side reactions like protodeboronation .

Oxidation to Phenolic Derivatives

Potassium (2-fluoropyridin-4-yl)trifluoroborate can be oxidized to 2-fluoro-4-hydroxypyridine using Oxone® (KHSO₅) under mild conditions .

Optimized Protocol

This method is compatible with electron-deficient aryltrifluoroborates and preserves functional groups such as nitriles and halogens .

Nickel-Catalyzed Alkyl-Alkenyl Cross-Coupling

The compound engages in stereospecific couplings with alkyl halides using nickel catalysts, retaining configuration at the alkene moiety .

Key Conditions

-

Catalyst: NiBr₂·glyme with bathophenanthroline ligand

-

Base: NaHMDS

-

Solvent: tert-Butanol/CPME

-

Temperature: 60–80°C

Example

Coupling with 1-bromo-3-phenylpropane yields (E)-5-phenyl-1-(2-fluoropyridin-4-yl)pent-1-ene (83% yield, >98% stereoretention) .

Functionalization via Rh-Catalyzed Additions

Rhodium complexes enable 1,4-additions to α,β-unsaturated carbonyl compounds. The fluorine atom directs regioselectivity via electronic effects .

Representative Reaction

Scientific Research Applications

Organic Synthesis

Potassium (2-fluoropyridin-4-yl)trifluoroborate is primarily used as a reagent in various organic synthesis reactions. It plays a crucial role in:

- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boron-containing compounds, leading to biaryl compounds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate or sodium hydroxide .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications:

- Enzyme Inhibition : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies have shown significant inhibition at micromolar concentrations, suggesting potential anti-inflammatory properties .

- Receptor Modulation : It has been identified as a positive allosteric modulator for certain receptors, enhancing their activity and potentially aiding in treatments for conditions such as schizophrenia.

Material Science

The compound is also utilized in the development of advanced materials with specific properties due to its unique chemical structure. Its ability to form stable complexes makes it suitable for creating functional materials in various applications.

Study on COX Inhibition

A study evaluated the compound's potency as a COX inhibitor, revealing significant inhibition at micromolar concentrations. Docking studies indicated favorable interactions with the COX active site, supporting its potential use in anti-inflammatory drug development.

Receptor Activity Assessment

In vitro assays demonstrated that this compound could significantly enhance the activity of metabotropic glutamate receptor 5 (mGluR5). Calcium mobilization assays quantified this enhancement, showing an effective concentration (EC50) in the low nanomolar range.

Antimicrobial Testing

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics, indicating its potential as an antimicrobial agent.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| COX Inhibition | Significant inhibition at micromolar concentrations; favorable docking interactions | |

| Receptor Modulation | Enhanced mGluR5 activity; EC50 in low nanomolar range | |

| Antimicrobial Activity | Effective against Gram-positive bacteria; MIC values comparable to standard antibiotics |

Mechanism of Action

The mechanism of action of potassium (2-fluoropyridin-4-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond through a transmetalation process . This mechanism is highly efficient and allows for the selective formation of complex organic molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Trifluoroborates

*Calculated based on formula C₅H₃BF₄KN.

Key Observations :

- Electron-withdrawing groups (EWGs) : Fluorine and chlorine substituents enhance electrophilicity, facilitating oxidative addition in cross-couplings. The pyridine ring’s nitrogen further polarizes the trifluoroborate moiety .

- Heteroaromatic vs.

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Yields in Suzuki-Miyaura Couplings

Insights :

- Heteroaryl Trifluoroborates : While specific data for the 2-fluoropyridinyl derivative are absent, pyridinyl analogs (e.g., TB-2272) are less commonly reported in cross-couplings compared to styryl or vinyl derivatives, possibly due to steric or electronic challenges .

- Electrochemical Reactivity : Potassium benzyl trifluoroborate exhibits a high charge transfer rate constant (k₀ = 5.56 × 10⁻⁵ cm/s), outperforming cesium phenylacetate (k₀ = 1.39 × 10⁻⁵ cm/s), highlighting the superior radical-generating efficiency of trifluoroborates .

Stability and Functional Group Tolerance

Table 3: Stability Profiles

Analysis :

Biological Activity

Potassium (2-fluoropyridin-4-yl)trifluoroborate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, and implications in various fields of research.

This compound is a heteroaryl trifluoroborate, which plays a significant role in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The compound can be synthesized using various methods, including the reaction of 2-fluoropyridine with boron trifluoride, followed by treatment with potassium fluoride. This process yields a stable, bench-stable product suitable for further chemical transformations .

The biological activity of this compound primarily stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of biologically active compounds. These reactions enable the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures that can interact with biological targets .

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that derivatives of trifluoroborates exhibit significant anticancer properties. For instance, compounds synthesized using this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Pharmacokinetics : A study highlighted the pharmacokinetic profiles of compounds derived from this compound, demonstrating favorable absorption and bioavailability characteristics. The stability of these compounds in biological systems is crucial for their therapeutic potential .

- Binding Affinity Studies : In vitro studies have been conducted to evaluate the binding affinity of synthesized compounds to specific receptors. For example, the binding studies on AT1R-positive cells revealed that certain derivatives exhibit high affinity, suggesting potential applications in hypertension treatment .

Data Table: Biological Activity Overview

Q & A

Q. How is Potassium (2-fluoropyridin-4-yl)trifluoroborate synthesized for cross-coupling applications?

Methodological Answer: Potassium trifluoroborates are typically synthesized via SN2 displacement reactions. For example, potassium bromomethyltrifluoroborate reacts with alkoxides to form alkoxymethyltrifluoroborates. Optimization involves using 3 equivalents of alkoxide and continuous Soxhlet extraction to isolate products from inorganic byproducts, achieving yields >90% . Scalable protocols (e.g., 100 g batches) emphasize purity control through recrystallization or column chromatography .

Q. What advantages does this compound offer over aryl boronic acids in Suzuki-Miyaura couplings?

Methodological Answer: Trifluoroborates exhibit superior stability, reduced protodeboronation, and fewer side products compared to boronic acids. For instance, in aqueous THF, trifluoroborates achieve >95% coupling yields with <2% side products, whereas boronic acids produce variable yields (2–40% side products) due to oxidative homocoupling . Fluoride release from trifluoroborates also enhances transmetalation efficiency .

| Parameter | Trifluoroborate | Boronic Acid |

|---|---|---|

| Yield in SM Coupling | >95% | 60–85% |

| Side Products | <2% | 2–40% |

| Stability to Protodeboronation | High | Moderate |

| Data derived from controlled biphasic and aqueous THF conditions . |

Advanced Research Questions

Q. How do hydrolysis kinetics and fluoride release influence catalytic efficiency in trifluoroborate-mediated couplings?

Methodological Answer: Hydrolysis of trifluoroborates generates aryl boronic acid and fluoride, both critical for catalyst activation. NMR studies (¹⁹F/¹¹B) reveal trifluoroborate hydrolysis requires 3 equivalents of K₂CO₃ or 6 equivalents of KOH, forming reactive boronate intermediates. Fluoride accelerates transmetalation by stabilizing Pd intermediates, while excess base (pH >10) risks protodeboronation. Optimal conditions balance base strength (e.g., Cs₂CO₃) and solvent polarity (THF/H₂O) to maximize turnover .

Q. What analytical methods track intermediates during transmetalation with this compound?

Methodological Answer:

- ¹¹B NMR : Monitors boronate formation (δ 10–15 ppm) and hydrolysis to boronic acid (δ 30 ppm).

- ¹⁹F NMR : Tracks fluoride release (δ -120 to -125 ppm) and trifluoroborate degradation.

- Reaction Calorimetry : Quantifies exothermic transmetalation steps to optimize catalyst loading .

- LC-MS : Identifies Pd intermediates (e.g., [Pd(Ar)(F)]⁻) and side products like biaryl homocouples .

Q. How can competing protodeboronation be minimized in basic conditions?

Methodological Answer: Protodeboronation is mitigated by:

Q. What substrate limitations exist for this compound in non-polar solvents?

Methodological Answer: In toluene/water biphasic systems, limited solubility reduces catalytic turnover, leading to incomplete coupling (55% protodeboronation byproduct). Polar solvents (THF/H₂O) improve solubility and stabilize Pd catalysts. Electron-deficient aryl partners (e.g., nitro-substituted) require higher temperatures (80–100°C) for effective transmetalation .

Q. How does the 2-fluoropyridinyl group influence reactivity in cross-coupling vs. non-fluorinated analogues?

Methodological Answer: The electron-withdrawing fluorine atom enhances oxidative addition to Pd(0) by polarizing the C-B bond. Comparative studies show 2-fluoropyridinyl trifluoroborates achieve 20% faster coupling rates than non-fluorinated pyridinyl derivatives. However, steric hindrance from the fluorine may reduce yields with bulky electrophiles (e.g., ortho-substituted aryl halides) .

Specialized Applications

Q. Can this compound undergo ipso-hydroxylation under oxidative conditions?

Methodological Answer: Yes, using ascorbate-driven quinone redox cycling (pH 7.4, 24 h), the trifluoroborate undergoes ipso-hydroxylation to form 2-fluoro-4-hydroxypyridine. Yields reach 70–80% with TEMPO as a radical trap. Competing C-F bond cleavage is suppressed by avoiding strong acids (e.g., H₂SO₄) .

Q. What strategies improve compatibility with acid-sensitive functional groups?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.